molecular formula C5H8F2O B2631804 2,2-Difluoro-3-methylbut-3-en-1-ol CAS No. 93854-64-9

2,2-Difluoro-3-methylbut-3-en-1-ol

Cat. No.: B2631804
CAS No.: 93854-64-9
M. Wt: 122.115
InChI Key: FVOBCUWMZOEZAI-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methylbut-3-en-1-ol is a fluorinated organic compound with the molecular formula C5H8F2O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methylbut-3-en-1-ol typically involves the fluorination of suitable precursor compounds. One common method is the reaction of 3-methylbut-3-en-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to yield saturated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of 2,2-difluoro-3-methylbut-3-en-1-one.

    Reduction: Formation of 2,2-difluoro-3-methylbutan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-methylbut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methylbut-3-en-1-ol depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylbut-2-en-1-ol
  • 3-Methylbut-2-en-1-ol
  • 2,2-Difluoro-3-methylbutan-1-ol

Uniqueness

2,2-Difluoro-3-methylbut-3-en-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-3-methylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-4(2)5(6,7)3-8/h8H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOBCUWMZOEZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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